REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8].[Sn](Cl)Cl>CCO>[CH3:1][S:2][C:3]1[CH:9]=[C:7]([NH2:8])[C:6]([NH2:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
475 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 20 h
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of 150 mL
|
Type
|
ADDITION
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Details
|
EtOAc (1.5 L) was added
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
washing with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |